molecular formula C12H22N2O5 B1373906 (R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid CAS No. 721927-50-0

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid

Cat. No.: B1373906
CAS No.: 721927-50-0
M. Wt: 274.31 g/mol
InChI Key: MZRAADPAONILMH-MRVPVSSYSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid (CAS: 721927-50-0, molecular formula: C₁₂H₂₂N₂O₅, molecular weight: 274.3 g/mol) is a chiral amino acid derivative extensively used in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino moiety and a dimethylamino-substituted ketone at the C5 position. Its stereochemistry (R-configuration) and functional groups make it valuable for designing enzyme inhibitors, prodrugs, and bioactive molecules. Storage recommendations include maintaining the compound at -20°C to ensure stability .

Properties

IUPAC Name

(2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRAADPAONILMH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid typically involves the protection of the amine group of an amino acid with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up by optimizing reaction conditions to improve yield and efficiency. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can handle larger quantities of reactants .

Scientific Research Applications

Medicinal Chemistry

Boc-DMAO is primarily utilized in the field of medicinal chemistry for the synthesis of bioactive compounds. Its structure allows for the introduction of a dimethylamino group, which can enhance the pharmacological properties of various drugs.

Case Study: Anticancer Agents

Research has indicated that derivatives of Boc-DMAO exhibit promising anticancer activity. For instance, studies have shown that modifying the amino acid backbone can lead to compounds with improved selectivity and potency against cancer cell lines. The incorporation of Boc-DMAO into peptide sequences has been linked to enhanced cellular uptake and efficacy in targeting specific tumor types .

Peptide Synthesis

Boc-DMAO serves as an important building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during multi-step synthesis processes, facilitating the assembly of complex peptide structures.

Application in Solid Phase Peptide Synthesis (SPPS)

In SPPS, Boc-DMAO is often employed as an amino acid residue due to its stability under various reaction conditions. Its use has been documented in the synthesis of cyclic peptides, which are known for their increased biological activity and stability compared to linear peptides .

Drug Development

The compound has also been explored for its potential in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

Case Study: Neuroprotective Agents

Research indicates that derivatives containing Boc-DMAO have shown neuroprotective effects in preclinical models of neurodegenerative diseases. The modulation of glutamate receptors through these derivatives has been associated with improved outcomes in models of Alzheimer's disease .

Structural Biology

Boc-DMAO is utilized in structural biology for studying protein-ligand interactions. Its ability to mimic natural amino acids makes it a valuable tool for probing binding sites on proteins.

Example: X-ray Crystallography Studies

In X-ray crystallography studies, Boc-DMAO derivatives have been used to stabilize protein structures, allowing researchers to gain insights into conformational changes upon ligand binding. This application is crucial for understanding enzyme mechanisms and developing inhibitors .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistrySynthesis of bioactive compoundsAnticancer activity against specific cell lines
Peptide SynthesisBuilding block in SPPSUsed in cyclic peptide synthesis for enhanced activity
Drug DevelopmentPotential therapeutic agents for neurological disordersNeuroprotective effects observed in Alzheimer's models
Structural BiologyProbing protein-ligand interactionsStabilization of protein structures for X-ray studies

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during synthetic steps and can be selectively removed under acidic conditions to reveal the free amine. This allows for the sequential addition of amino acids in peptide synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C5 Position

Boc-D-Glu(OtBu)-OH (CAS: 104719-63-3)
  • Structure: Features a tert-butyl ester (OtBu) instead of dimethylamino at C3.
  • Properties : Increased lipophilicity due to the bulky tert-butyl group, enhancing membrane permeability but reducing aqueous solubility.
  • Applications : Used in solid-phase peptide synthesis (SPPS) for orthogonal deprotection strategies .
(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (CAS: 76379-01-6)
  • Structure: Substitutes dimethylamino with a methoxy group.
  • Properties: Lower polarity compared to the dimethylamino variant, altering pharmacokinetic profiles.
  • Applications : Intermediate in prodrug synthesis where hydrolytic stability is critical .
(R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid (CAS: 259221-91-5)
  • Structure : Contains an allyloxy group at C4.
  • Properties : The allyl group enables click chemistry or deprotection via palladium-catalyzed reactions.
  • Applications : Useful for site-specific modifications in bioconjugation .
(R)-2-((tert-Butoxycarbonyl)amino)-5-(cyclohexyloxy)-5-oxopentanoic acid (CAS: 133464-27-4)
  • Structure : Cyclohexyloxy substituent at C5.
  • Properties : Enhanced lipophilicity and steric hindrance, impacting receptor binding and metabolic stability.
  • Applications : Explored in targeted drug delivery systems .

Stereochemical Variations

(S)-2-[(tert-Butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid (CAS: 65671-54-7)
  • Structure : S-enantiomer of the target compound.
  • Properties : Differing stereochemistry alters interactions with chiral biological targets (e.g., enzymes, receptors).
  • Applications : Used in studies investigating enantioselectivity in drug metabolism .
(2S)-2-{[(tert-butoxycarbonyl)amino}-5-methoxy-5-oxopentanoic acid
  • Structure : S-configuration with methoxy at C5.
  • Properties : Contrasting solubility and reactivity compared to the R-enantiomer.
  • Applications : Key in asymmetric synthesis for producing stereochemically pure peptides .

Comparative Data Table

Compound Name (CAS) Substituent (C5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (721927-50-0) Dimethylamino C₁₂H₂₂N₂O₅ 274.3 Peptide synthesis, enzyme inhibitors
Boc-D-Glu(OtBu)-OH (104719-63-3) tert-Butyl ester C₁₄H₂₅NO₆ 303.35 SPPS, lipophilic intermediates
(R)-5-Methoxy variant (76379-01-6) Methoxy C₁₁H₁₉NO₆ 261.27 Prodrug design
(R)-5-Allyloxy variant (259221-91-5) Allyloxy C₁₃H₂₀N₂O₅ 284.31 Bioconjugation
(S)-Enantiomer (65671-54-7) Dimethylamino C₁₂H₂₄N₂O₄ 260.33 Enantioselectivity studies

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid, commonly referred to as Boc-DMA-Oxopentanoic acid, is a compound with significant potential in pharmaceutical applications due to its structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₅
  • Molecular Weight : 274.31 g/mol
  • CAS Number : 721927-50-0

The compound's biological activity is primarily attributed to its role as an amino acid derivative. It is hypothesized that the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability, facilitating interaction with various biological targets.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes like fatty acid synthesis and amino acid metabolism.
  • Modulation of Receptor Activity : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

Antimicrobial Activity

Preliminary studies suggest that Boc-DMA-Oxopentanoic acid may possess antimicrobial properties, making it a candidate for developing new antibacterial agents. Its efficacy against various bacterial strains needs further exploration.

Anti-Cancer Potential

Some derivatives of oxopentanoic acids have shown promise in inhibiting cancer cell proliferation. For instance, compounds that inhibit fatty acid synthase (FASN) have been linked to reduced tumor growth in vitro and in vivo models . Further studies are required to evaluate whether Boc-DMA-Oxopentanoic acid can exert similar effects.

Case Studies and Research Findings

StudyFindings
Chen et al. (2014)Investigated the effects of fatty-acid synthase inhibitors on mitochondrial function; suggested potential pathways for anti-cancer applications .
Umesha et al. (2009)Explored antioxidant and antimicrobial activities of related compounds, indicating a broader spectrum of biological effects .
Nørskov et al. (2022)Discussed dual-drug candidates for diabetes treatment involving amino acid derivatives; highlighted the importance of structural modifications for enhancing bioactivity .

Q & A

Q. What are the key synthetic strategies for preparing (R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid?

  • Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) with Boc-protected intermediates. For example, (S)-5-tert-butoxy-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is reacted with amines in dichloromethane (DCM) using DMAP as a catalyst. Post-reaction, the product is purified via silica gel chromatography (eluent: chloroform/methanol) . Boc protection is critical to prevent undesired side reactions at the amino group during synthesis .

Q. How is the compound purified after synthesis, and what challenges arise during this step?

  • Methodological Answer : Purification typically involves liquid-liquid extraction (e.g., 1 M HCl, saturated NaHCO₃, brine) followed by silica gel chromatography. A common challenge is separating stereoisomers; this is mitigated by optimizing solvent polarity (e.g., ethyl acetate gradients) and confirming purity via LC-MS (retention time ~1.4–1.7 min under acidic conditions) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • LC-MS : To confirm molecular weight (e.g., observed m/z 489 [M+H]⁺) and detect impurities .
  • NMR : ¹H and ¹³C NMR in CD₃CN or DMSO-d₆ to verify stereochemistry and functional groups (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Peaks at ~1738 cm⁻¹ (ester C=O) and ~3336 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of derivatives?

  • Methodological Answer : Chiral purity is preserved by using enantiopure starting materials (e.g., L-glutamic acid derivatives) and avoiding racemization-prone conditions. For example, DIBALH selectively reduces esters without epimerization, and low-temperature reactions (<0°C) minimize stereochemical scrambling . Enzymatic methods (e.g., lipase-catalyzed asymmetric synthesis) are also effective for maintaining configuration .

Q. How should researchers resolve contradictions between spectral data and expected structures?

  • Methodological Answer :
  • Step 1 : Repeat the synthesis and purification to rule out procedural errors.
  • Step 2 : Use orthogonal techniques (e.g., 2D NMR like COSY/HSQC to confirm connectivity) .
  • Step 3 : Compare with literature data (e.g., LC-MS retention times in patents or NMR shifts in caged glutamate studies ).
  • Step 4 : Computational modeling (e.g., DFT calculations) to predict spectral properties and identify mismatches .

Q. What role does this compound play in the design of antibody-drug conjugates (ADCs)?

  • Methodological Answer : The carboxylic acid moiety facilitates conjugation to antibodies via linkers. For instance, it is coupled to pyrrolidine dione derivatives (e.g., 1-(2-aminoethyl)-pyrrole-2,5-dione) using HATU or similar activating agents. The resulting ADC precursors are validated via ESI-MS (e.g., m/z 1120.40 [M+H]⁺) and tested for bioactivity in targeted drug delivery .

Q. How is the compound applied in photoactivatable ("caged") neurotransmitter studies?

  • Methodological Answer : The tert-butoxycarbonyl group serves as a photolabile protecting group. Upon two-photon irradiation, the Boc group is cleaved, releasing active glutamate. Key steps include:
  • Synthesizing π-extended chromophores for enhanced two-photon absorption .
  • Validating photolysis efficiency via UV-Vis spectroscopy and HPLC monitoring of glutamate release .

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